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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals utilizing SHR1653 in in

vivo experiments. The information is designed to address potential issues and questions

regarding off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of SHR1653?

A1: SHR1653 is a highly potent and selective oxytocin receptor (OTR) antagonist.[1][2][3]

Preclinical studies have demonstrated its excellent selectivity over the structurally similar

vasopressin receptors (V1A, V1B, and V2).[2][4] This high selectivity minimizes the potential for

off-target effects mediated by these related receptors.

Q2: Has SHR1653 been screened against a broader panel of off-target proteins?

A2: Publicly available data does not contain information on broad off-target screening panels

for SHR1653. The primary focus of published preclinical studies has been on its high selectivity

against vasopressin receptors.

Q3: What were the findings of in vivo toxicity studies for SHR1653?

A3: A non-GLP 7-day acute toxicity study in rats showed that SHR1653 was well-tolerated even

at high doses. The only adverse finding reported was an increase in urinary output at the
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highest dose of 900 mg/kg.[4] The No-Observed-Adverse-Effect Level (NOAEL) was

established at 300 mg/kg.[4]

Q4: What is the potential for SHR1653 to cause cardiac-related off-target effects?

A4: Preclinical data suggests a lower risk of cardiac-related off-target effects for SHR1653. In a

human Ether-a-go-go-Related Gene (hERG) assay, SHR1653 showed less inhibition (IC50 =

16 μM) compared to another tested compound, indicating a reduced potential for causing

cardiac arrhythmias.[4]

Q5: Does SHR1653 have the potential for drug-drug interactions?

A5: SHR1653 exhibited weak inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2,

CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with all IC50 values being greater than 10 μM.[4]

This suggests a low likelihood of significant drug-drug interactions mediated by these enzymes.

[4]

Troubleshooting Guides
Issue: I am observing an unexpected phenotype in my in vivo experiment with SHR1653. How

can I determine if it is an off-target effect?

Troubleshooting Workflow:

Confirm On-Target Engagement:

Ensure that the administered dose of SHR1653 is appropriate to achieve sufficient target

engagement at the oxytocin receptor.

If possible, measure a downstream biomarker of OTR antagonism to confirm that the drug

is having its intended biological effect.

Rule Out Experimental Artifacts:

Carefully review your experimental protocol for any potential sources of error.

Ensure the vehicle control group is behaving as expected.
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Consider if the observed phenotype could be a result of the experimental procedure itself.

Investigate Potential Off-Target Effects:

Literature Review: Conduct a thorough literature search for any known off-target effects of

similar OTR antagonists.

Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. A

clear dose-response relationship may suggest a pharmacological effect (either on-target or

off-target).

Structural Analogs: If available, test a structurally related but inactive analog of SHR1653.

If the inactive analog does not produce the unexpected phenotype, it is more likely that the

effect is due to the pharmacological activity of SHR1653.

Rescue Experiment: If feasible, try to "rescue" the phenotype by co-administering an OTR

agonist. If the phenotype is reversed, it is likely an on-target effect. If it persists, it may be

an off-target effect.

Quantitative Data Summary
Table 1: In Vitro Selectivity of SHR1653

Receptor IC50 (nM)

Human OTR 15

Human V1A >10000

Human V1B >10000

Human V2 >10000

Data sourced from preclinical studies.

Table 2: 7-Day Acute Rat Toxicity Study of SHR1653
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Dosage (mg/kg) Observed Effects

100 No abnormal findings

300 No abnormal findings (NOAEL)

900 Increased urinary output

Data sourced from a non-GLP study.[4]

Experimental Protocols
Rat Uterine Contraction Model (for in vivo efficacy):

Anesthetize female Sprague-Dawley rats.

Administer SHR1653 or vehicle control (e.g., orally).

After a predetermined time, administer oxytocin intravenously to induce uterine contractions.

Measure the frequency and amplitude of uterine contractions.

Calculate the percentage inhibition of uterine contractions for the SHR1653-treated group

compared to the vehicle control group. A dose-dependent inhibition of contractions indicates

on-target OTR antagonism.[4]

Pharmacokinetic (PK) Studies:

Administer a single dose of SHR1653 to the study animals (e.g., rats, dogs) via the intended

route of administration (e.g., oral, intravenous).

Collect blood samples at various time points post-dosing.

Process the blood samples to isolate plasma.

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to

determine the concentration of SHR1653.
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Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. Favorable PK profiles

were observed for SHR1653 across species.[4]

Visualizations
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Caption: Oxytocin Receptor Signaling Pathway and SHR1653 Mechanism of Action.
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Caption: Troubleshooting Workflow for Unexpected In Vivo Effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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